An In-depth Technical Guide to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
An In-depth Technical Guide to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole nucleus is a privileged structure, present in numerous FDA-approved drugs and clinical candidates.[1] This guide focuses on a specific, highly functionalized derivative: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (CAS Number: 1086380-07-5).
This compound is not merely an inert molecule; it is a carefully designed building block. The strategic placement of its functional groups—the methoxymethyl group at the 2-position and the carboxylic acid at the 4-position—offers medicinal chemists precise handles for molecular elaboration. The methoxymethyl group can influence solubility and engage in hydrogen bonding, while the carboxylic acid serves as a versatile anchor point for amide bond formation, esterification, or other conjugations. This guide provides an in-depth examination of its synthesis, properties, and strategic applications, offering both theoretical grounding and practical, field-proven insights for its use in research and development.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in experimental settings. All protocols, from synthesis to biological screening, are dictated by these fundamental characteristics.
| Property | Value | Source(s) |
| CAS Number | 1086380-07-5 | [2],[3] |
| Molecular Formula | C₆H₇NO₃S | [2],[4] |
| Molecular Weight | 173.19 g/mol | [2],[4] |
| IUPAC Name | 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid | [3] |
| SMILES | COCC1=NC(=CS1)C(O)=O | [2] |
| Appearance | Typically a white to off-white solid or powder | N/A |
| Storage Conditions | Keep in a dark place, sealed in a dry environment at room temperature. | [2] |
Synthesis Pathway: A Modern Approach to the Hantzsch Synthesis
The construction of the thiazole ring is most reliably achieved via the Hantzsch thiazole synthesis, a classic and robust method involving the condensation of a thioamide with an α-halocarbonyl compound.[5] For 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, a logical and efficient pathway involves a two-stage process: first, the synthesis of the ethyl ester intermediate, followed by its saponification to yield the final carboxylic acid.
This multi-step approach is a self-validating system. The isolation and characterization of the ester intermediate (Step 2) provide a critical quality control checkpoint, ensuring that only high-purity material is carried forward into the final hydrolysis step.
Detailed Experimental Protocol: Synthesis and Purification
Stage 1 & 2: One-Pot Synthesis of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
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Rationale: This protocol combines the formation of the thioamide in situ followed by the Hantzsch cyclization. While the thioamide can be pre-formed and isolated, a one-pot reaction is often more efficient. The reaction utilizes ethyl 3-bromo-2-oxopropanoate, a common α-haloketone for building 4-carboxythiazoles. Ethanol is an ideal solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.
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Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxythioacetamide (1.0 eq) in absolute ethanol (5 volumes).
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Reactant Addition: To the stirred solution, add ethyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise over 15-20 minutes at room temperature. The addition may be mildly exothermic.
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Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
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Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.
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Solvent Removal: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
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Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).
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Expert Insight: Ethyl acetate is the solvent of choice for extracting moderately polar products like this thiazole ester. It is immiscible with water and has a low boiling point, facilitating easy removal.
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Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester.
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Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate.
Stage 3: Saponification to 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
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Rationale: Saponification is the standard method for converting an ester to a carboxylic acid. The use of lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) for sensitive substrates as it can sometimes lead to cleaner reactions and easier workups. A mixed solvent system of THF/water ensures the solubility of both the ester and the hydroxide salt.
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Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
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Hydrolysis: Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution and stir vigorously at room temperature. Monitor the reaction by TLC/LC-MS until the ester is fully consumed (typically 2-4 hours).
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Solvent Removal & pH Adjustment: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl). The product should precipitate as a solid.
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Trustworthiness Check: The precipitation of the product upon acidification is a key validation step. If an oil forms, it may require further extraction rather than filtration.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
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Drying: Dry the purified solid under high vacuum to a constant weight to yield the final product, 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid. The purity should be assessed by NMR, LC-MS, and melting point determination.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for the title compound is not extensively published, its value lies in its role as a key intermediate for synthesizing more complex, biologically active molecules. The thiazole-4-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents.
Role as a Pharmacophore Scaffold
The thiazole ring is an excellent bioisostere for other aromatic systems like phenyl or pyridine rings. It is electronically rich and capable of participating in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
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Anticancer Agents: Many thiazole derivatives have been identified as potent anticancer agents. For instance, related structures have been shown to inhibit tubulin polymerization, a validated mechanism for disrupting cell division in cancer cells.[6] The carboxylic acid handle of our title compound is the perfect attachment point for coupling to other fragments to build novel tubulin inhibitors.
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Enzyme Inhibitors: The 2-aminothiazole-4-carboxylic acid core has been recently developed into a series of broad-spectrum metallo-β-lactamase (MBL) inhibitors.[7] MBLs are enzymes that confer antibiotic resistance to bacteria. This demonstrates the potential of the thiazole-4-carboxylic acid moiety to coordinate with metal ions in enzyme active sites, suggesting that derivatives of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid could be explored for similar applications.
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Anti-inflammatory Agents: Thiazole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[8]
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- 7. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
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